N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
The compound N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative featuring a 4-oxo-5,6-dihydro-4H-1,3-thiazine core. Key structural elements include:
- A 4-ethoxyphenyl group attached to the carboxamide moiety.
- A 4-methylphenylamino substituent at the 2-position of the thiazine ring.
- A partially saturated thiazine ring system with a ketone at the 4-position.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-16-10-8-14(9-11-16)21-19(25)17-12-18(24)23-20(27-17)22-15-6-4-13(2)5-7-15/h4-11,17H,3,12H2,1-2H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCKEIKSNGLPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=C(C=C3)C)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387549 | |
| Record name | AC1MFG98 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-53-9 | |
| Record name | AC1MFG98 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazine family, characterized by a thiazine ring structure which is known for various biological activities. Its molecular formula is and it has a molecular weight of approximately 336.42 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. For instance, the synthesis can be achieved through a reaction involving 4-ethoxyphenyl derivatives and appropriate amines under controlled conditions to yield the desired thiazine derivative .
Anticancer Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine have shown significant anticancer properties. A study evaluated the growth inhibition of various cancer cell lines and reported a GI50 (the concentration required to inhibit cell growth by 50%) for related thiazine derivatives:
| Compound | GI50 (μmol/L) | Cell Line |
|---|---|---|
| Compound A | 12.4 ± 2.3 | NCI-H460 |
| Compound B | 28.2 ± 3.4 | MCF-7 |
| Compound C | 55.3 ± 8.7 | SF-268 |
The results suggest that the presence of specific substituents on the thiazine ring can enhance anticancer activity .
Antimicrobial Activity
Thiazine derivatives have also been studied for their antimicrobial properties. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain thiazines can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Case Studies
- Anticancer Screening : In a controlled study, several thiazine derivatives were tested against human cancer cell lines including lung (NCI-H460), breast (MCF-7), and brain (SF-268) cancers. The study concluded that modifications in the thiazine structure significantly influenced their cytotoxicity, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study focused on testing various thiazine compounds against clinical isolates of bacteria. The results demonstrated that these compounds possess varying degrees of antibacterial activity, with some exhibiting MIC (minimum inhibitory concentration) values comparable to conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that compounds with similar structures could inhibit tumor growth in vivo, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The thiazine ring structure is known for its antimicrobial activity. Preliminary studies have indicated that N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exhibits antibacterial and antifungal properties. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within the pathogens .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This effect could be beneficial in treating chronic inflammatory diseases .
Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development. Its ability to interact with biological targets makes it a subject of interest for developing new therapeutic agents, particularly in oncology and infectious diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. Research involving this compound can provide insights into how different substituents influence its efficacy and safety profile, guiding future modifications to enhance therapeutic benefits while minimizing side effects .
Synthesis of Advanced Materials
In material science, compounds like this compound can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its unique properties enable the development of materials with enhanced mechanical strength and thermal stability .
Photovoltaic Applications
Recent studies have explored the use of thiazine derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into photovoltaic systems could improve energy conversion efficiencies by enhancing charge transport properties .
Comparison with Similar Compounds
Alkoxy Group Variations in the Aromatic Ring
The 4-ethoxyphenyl group distinguishes the target compound from analogs with methoxy, propoxy, or hydroxy substituents. highlights the impact of alkoxy chain length on physicochemical properties:
The ethoxy group likely improves membrane permeability compared to methoxy but may introduce metabolic liabilities (e.g., oxidative dealkylation) .
Substituted Anilino Groups at the 2-Position
The 4-methylphenylamino group contrasts with analogs bearing dimethylphenyl or halogenated aryl groups:
Core Structure Modifications: Thiazine vs. Oxazine
describes oxazine derivatives (e.g., 6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine), which differ in ring heteroatoms (oxygen vs. sulfur):
| Property | Thiazine (Target) | Oxazine (Ev7) |
|---|---|---|
| Aromaticity | Less conjugated | More conjugated |
| Solubility | Lower (due to sulfur) | Higher (polar oxygen) |
| Metabolic Stability | Prone to oxidation | Resistant to sulfur-related metabolism |
Thiazines may exhibit stronger hydrogen-bonding interactions due to the sulfur atom, enhancing target binding but reducing aqueous solubility .
Carboxamide Substituent Variations
lists N-(4-fluorophenyl)-2-{2-[(furan-2-yl)methylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide , highlighting electronic effects:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted phenylamines with thiazine precursors. For example, analogous thiazine derivatives are synthesized by reacting carboxamide intermediates with thioureas under acidic conditions, followed by cyclization using reagents like phosphorus oxychloride. Purification often involves column chromatography (eluent: dichloromethane/ethyl acetate) to isolate the product in ~27% yield, as demonstrated for structurally related thiophene-carboxamide derivatives .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For related thiazine-carboxamides, single-crystal diffraction data (e.g., Acta Crystallographica studies) reveal bond lengths, angles, and torsion angles, confirming the presence of a non-planar thiazine ring and substituent orientations . Complementary techniques include H/C NMR (e.g., δ 7.60–7.40 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight within 0.001 Da accuracy .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Antimicrobial activity is commonly assessed using disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with positive controls like ampicillin. For example, structurally similar 1,3-oxazine derivatives show MICs in the 12.5–50 µg/mL range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer : Use a split-plot experimental design to test variables:
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst (e.g., p-toluenesulfonic acid).
- Response Variables : Yield (gravimetric analysis), purity (HPLC >95%).
Randomized block designs with four replicates reduce batch-to-batch variability, as applied in agricultural chemistry trials . Statistical tools like ANOVA identify significant factors (p < 0.05).
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like dihydrofolate reductase or cytochrome P450. For instance, trifluoromethyl groups in analogous compounds enhance lipophilicity (logP >3.5), improving membrane permeability . Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Q. How should contradictory data in bioactivity assays be resolved?
- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods:
- Example : If MICs vary between labs, use time-kill kinetics to confirm bacteriostatic vs. bactericidal effects.
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability or Cohen’s κ for categorical data (e.g., resistant/susceptible calls) .
Q. What degradation pathways are hypothesized under environmental or physiological conditions?
- Methodological Answer : Hydrolytic stability is tested at pH 2 (simulating stomach acid) and pH 9 (intestinal conditions) via LC-MS. Oxidative degradation (e.g., HO) may cleave the thiazine ring, forming sulfoxide byproducts. Environmental fate studies (e.g., OECD 308 guideline) assess biodegradation half-lives in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
